(2,2-Difluorocyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Difluorocyclopentyl)methanamine is an organic compound with the molecular formula C6H11F2N It is characterized by a cyclopentane ring substituted with two fluorine atoms and an amine group attached to a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclopentyl)methanamine typically involves the introduction of difluoromethyl groups into cyclopentane derivatives. One common method is the difluoromethylation of cyclopentylamine using difluorocarbene precursors under controlled conditions. This reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylation reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure safety and efficiency, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluorocyclopentyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction can produce difluorocyclopentane. Substitution reactions can result in a variety of substituted cyclopentyl derivatives .
Scientific Research Applications
(2,2-Difluorocyclopentyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2,2-Difluorocyclopentyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms, where the compound influences cellular responses by altering the activity of key proteins .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluorocyclopentyl)methanamine hydrochloride: A salt form of the compound with similar properties but different solubility and stability characteristics.
Difluoromethylcyclopentane: Lacks the amine group, resulting in different reactivity and applications.
Cyclopentylamine: Lacks the difluoromethyl groups, leading to distinct chemical behavior and uses
Uniqueness
This compound is unique due to the presence of both difluoromethyl groups and an amine group, which confer specific chemical properties and reactivity. This combination makes it valuable for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(2,2-difluorocyclopentyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)3-1-2-5(6)4-9/h5H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRMIWGEPCWIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.